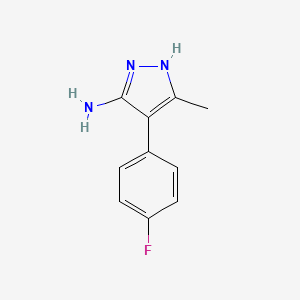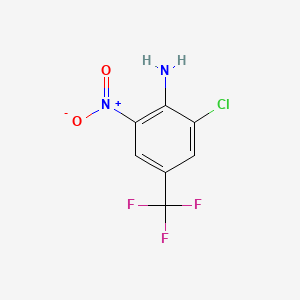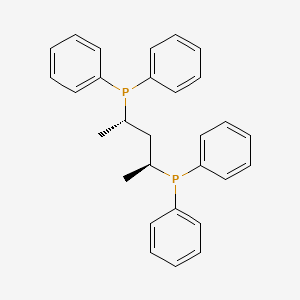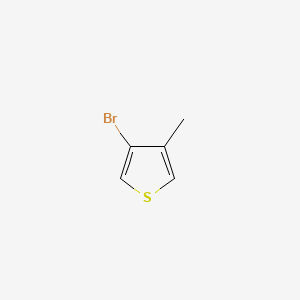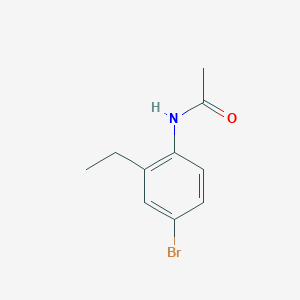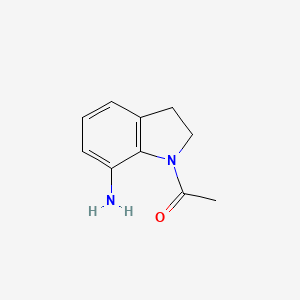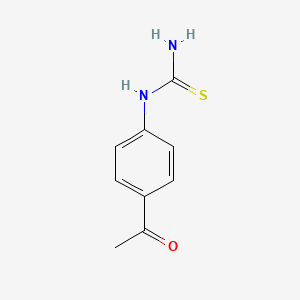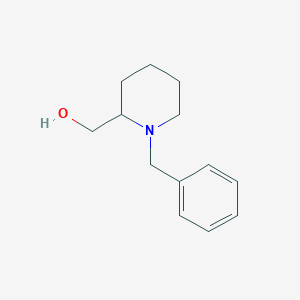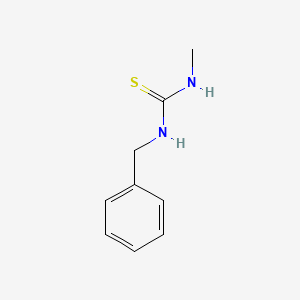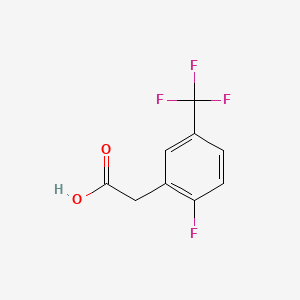
2-Fluoro-5-(trifluoromethyl)phenylacetic acid
描述
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is an aromatic monocarboxylic acid with the molecular formula C₉H₆F₄O₂. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
作用机制
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that similar compounds can undergo functionalization via lithiation and reaction with electrophiles .
Result of Action
Similar compounds have been used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as lipoxygenase inhibitors . The nature of these interactions often involves the formation of hydrogen bonds via the fluorine atoms, which can significantly alter the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the respiratory system by targeting specific organ toxicity . Additionally, its impact on gene expression can lead to changes in cellular metabolism, further influencing cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the inhibition of enzymes such as lipoxygenase, which plays a role in inflammatory responses . The compound’s fluorine atoms facilitate binding interactions with the enzyme’s active site, leading to enzyme inhibition and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and potential adverse effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including specific organ toxicity and respiratory system damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a lipoxygenase inhibitor is particularly noteworthy, as it can alter the production of metabolites involved in inflammatory responses . These interactions can significantly impact overall metabolic processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s fluorinated structure allows it to interact with specific transporters, facilitating its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, further influencing its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with enzymes and proteins, ultimately determining its biochemical properties and effects.
准备方法
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-5-(trifluoromethyl)phenylboronic acid with a suitable halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2-Fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Fluoro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
相似化合物的比较
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Comparison: Compared to its analogs, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
属性
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVIPAUIJVTMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372161 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-66-7 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




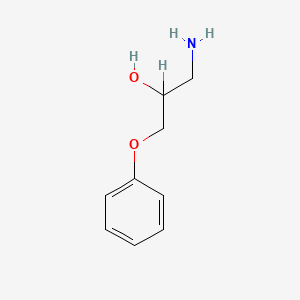
![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
